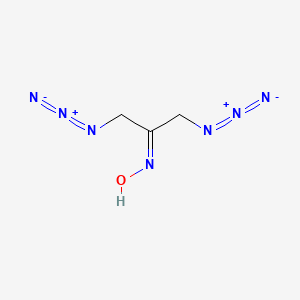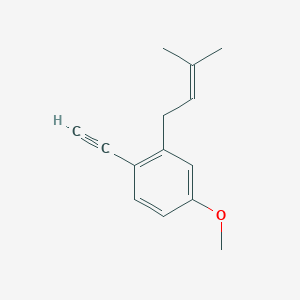
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a substituted benzene ring
Métodos De Preparación
The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of an ethynyl group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to specific positions on the benzene ring. Common reagents include halogens and nitrating agents.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with various dienes or azides.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect depends on the specific pathways and targets involved in the biological system under study.
Comparación Con Compuestos Similares
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound lacks the substituted butenyl group, resulting in different chemical properties and reactivity.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinoline structure, which imparts distinct biological activities and applications.
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar in structure but with variations in the position and type of substituents, leading to differences in reactivity and applications.
Propiedades
Número CAS |
819871-69-7 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3 |
Clave InChI |
XSUOSKUJAJBSRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)OC)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


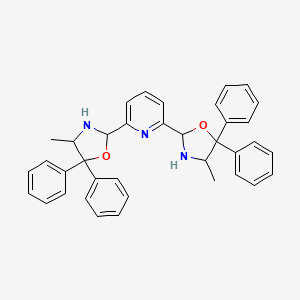
![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)

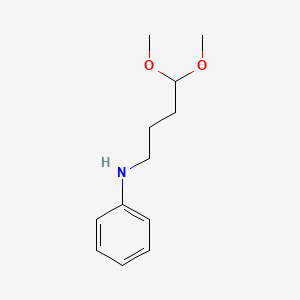
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
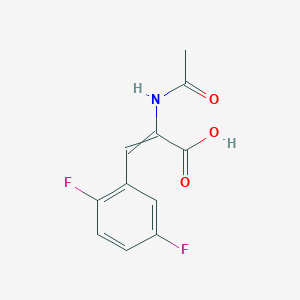
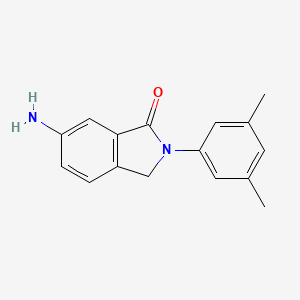
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
